molecular formula C18H19ClN2O4S B2900402 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide CAS No. 951519-19-0

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2900402
CAS No.: 951519-19-0
M. Wt: 394.87
InChI Key: DWWNCDPUBFBPCD-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative characterized by:

  • 1,1-Dioxidoisothiazolidin moiety: A sulfone-containing heterocycle known to enhance metabolic stability and modulate biological activity .
  • 4-Chloro-3-substituted phenyl group: The chloro substituent at the para position and isothiazolidin sulfone at the meta position introduce steric and electronic effects influencing binding interactions.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-13-3-6-15(7-4-13)25-12-18(22)20-14-5-8-16(19)17(11-14)21-9-2-10-26(21,23)24/h3-8,11H,2,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWNCDPUBFBPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide is a synthetic compound that belongs to the class of thiazolidine derivatives, characterized by its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O4SC_{18}H_{20}ClN_{3}O_{4}S, with a molecular weight of approximately 425.9 g/mol. The compound contains:

  • Chloro-substituted phenyl group
  • Dioxidoisothiazolidin moiety
  • Tolyloxyacetamide structure

These components are crucial for the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The presence of the dioxidoisothiazolidin ring is believed to enhance its pharmacological properties, potentially influencing various cellular processes.

Potential Mechanisms Include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways, similar to other sulfonamide derivatives that block folic acid synthesis in bacteria.
  • Antimicrobial Activity : Its structural features suggest potential antimicrobial properties, possibly through competitive inhibition mechanisms against bacterial enzymes.
  • Cellular Interaction : The compound may interact with cellular receptors or transporters, affecting signal transduction pathways.

Biological Activity and Pharmacological Properties

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains due to its sulfonamide-like structure.
Activity TypeObserved Effects
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential blockade of enzyme activity
CytotoxicityEffects on cancer cell lines

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds within the thiazolidine class. For instance:

  • Synthesis and Evaluation : A study synthesized various thiazolidine derivatives and evaluated their antimicrobial activities against common pathogens. Results indicated that compounds with dioxidoisothiazolidin structures exhibited enhanced efficacy compared to simpler analogs .
  • Mechanistic Insights : Another research effort focused on understanding the mechanism by which these compounds exert their biological effects. It was found that the dioxidoisothiazolidin moiety significantly contributes to the interaction with target enzymes, enhancing overall potency .

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Melting Point (°C) Bioactivity
Target Compound Isothiazolidin sulfone 4-Chloro-phenyl, p-tolyloxy N/A Likely antiproliferative
BAI Indazol Biphenyl, isothiazolidin sulfone N/A Antimyoma
Quinazolinone 7a Quinazolinone Phenyl, p-tolyloxy 220 Antiviral (HCV)
2-(3,4-Dichlorophenyl)-N-thiazol Thiazole Dichlorophenyl 459–461 Antimicrobial

Key Research Findings and Implications

  • Role of Sulfone Groups: The 1,1-dioxidoisothiazolidin moiety in the target compound and BAI correlates with improved biological activity and stability compared to non-sulfonated analogs.
  • Substituent Effects : Chloro and methyl groups on aromatic rings (e.g., 7b and compounds) enhance lipophilicity and binding affinity, suggesting similar benefits for the target compound.
  • Synthetic Challenges : The isothiazolidin sulfone group may require specialized reagents (e.g., ZnCl2 in dioxane for cyclization, as in ) or coupling agents (e.g., carbodiimides in ).

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